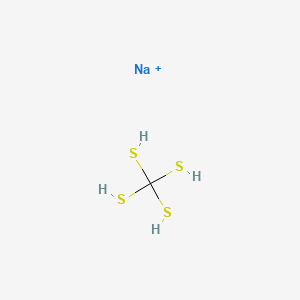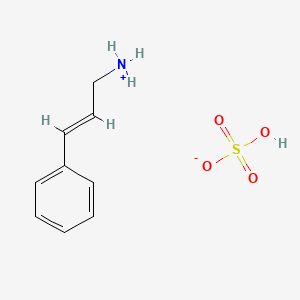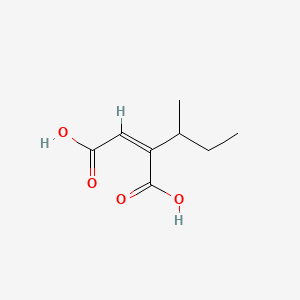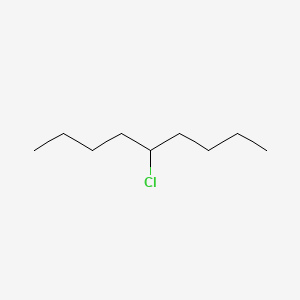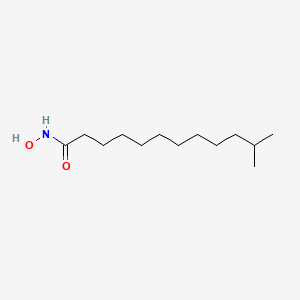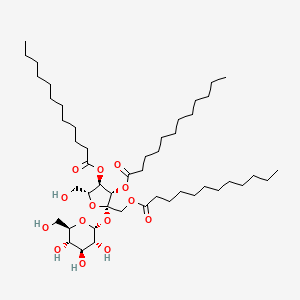
Sucrose trilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose trilaurate is a type of sucrose fatty acid ester, which is formed by the esterification of sucrose with lauric acid. Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose. Lauric acid is a saturated medium-chain fatty acid found in various plant oils, particularly coconut oil. This compound is used in various industries, including food, cosmetics, and pharmaceuticals, due to its surfactant and emulsifying properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sucrose trilaurate can be synthesized through the transesterification of sucrose with methyl or ethyl esters of lauric acid. This reaction typically requires a catalyst, such as an alkaline catalyst, and is carried out under controlled temperature and pressure conditions . Another method involves the direct esterification of sucrose with lauric acid in the presence of a solvent .
Industrial Production Methods
In industrial settings, this compound is often produced using a combination of transesterification and direct esterification methods. The process involves the use of edible fats or oils and sucrose to produce a mixture of sucrose esters of fatty acids and mono- and diglycerides . Ultrasonic technology has also been explored to enhance the efficiency of the synthesis process by reducing reaction time and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose trilaurate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of this compound can occur under acidic or basic conditions, leading to the formation of sucrose and lauric acid . Oxidation reactions may involve the breakdown of the ester bonds, resulting in the formation of smaller molecules .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Esterification: Catalysts such as sulfuric acid or alkaline catalysts, solvents like methanol or ethanol.
Major Products Formed
Hydrolysis: Sucrose and lauric acid.
Oxidation: Smaller organic molecules, potentially including aldehydes and carboxylic acids.
Applications De Recherche Scientifique
Sucrose trilaurate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sucrose trilaurate primarily involves its surfactant properties. As an amphiphilic molecule, it can reduce the surface tension between oil and water phases, thereby stabilizing emulsions. This property is particularly useful in formulations where the mixing of hydrophobic and hydrophilic components is required . The molecular targets and pathways involved include interactions with lipid bilayers and proteins in cell membranes, which can influence membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose palmitate
- Sucrose stearate
- Sucrose oleate
Uniqueness
Sucrose trilaurate is unique among sucrose fatty acid esters due to its specific combination of sucrose and lauric acid, which imparts distinct surfactant and emulsifying properties. Compared to other sucrose esters, this compound has a balanced hydrophilic-lipophilic nature, making it particularly effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .
Propriétés
Numéro CAS |
94031-23-9 |
|---|---|
Formule moléculaire |
C48H88O14 |
Poids moléculaire |
889.2 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-3,4-di(dodecanoyloxy)-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C48H88O14/c1-4-7-10-13-16-19-22-25-28-31-39(51)57-36-48(62-47-44(56)43(55)42(54)37(34-49)58-47)46(60-41(53)33-30-27-24-21-18-15-12-9-6-3)45(38(35-50)61-48)59-40(52)32-29-26-23-20-17-14-11-8-5-2/h37-38,42-47,49-50,54-56H,4-36H2,1-3H3/t37-,38-,42-,43+,44-,45-,46+,47-,48+/m1/s1 |
Clé InChI |
NJWPTAJOXLJZHJ-XQAXEFKXSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



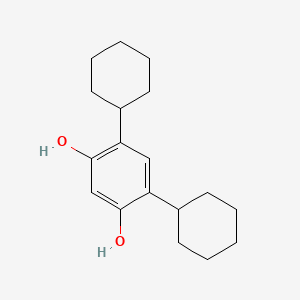
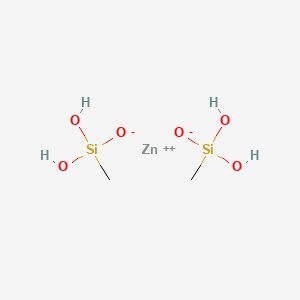

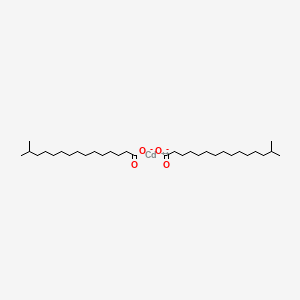
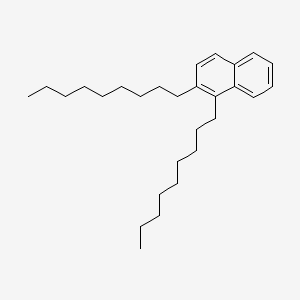


![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
